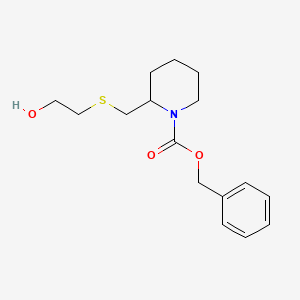

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester

Beschreibung

Eigenschaften

IUPAC Name |

benzyl 2-(2-hydroxyethylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3S/c18-10-11-21-13-15-8-4-5-9-17(15)16(19)20-12-14-6-2-1-3-7-14/h1-3,6-7,15,18H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCILRKSMRFKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CSCCO)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Stepwise Synthesis from Piperidine-1-carboxylic Acid

A widely cited method involves:

-

Cbz Protection : Reaction of piperidine-1-carboxylic acid with benzyl chloroformate in the presence of triethylamine (TEA) to yield piperidine-1-carboxylic acid benzyl ester.

-

Hydroxymethylation : Treatment with formaldehyde under basic conditions to introduce the hydroxymethyl group at C2.

-

Thioether Coupling : Reaction with 2-mercaptoethanol in the presence of iodine or diethyl azodicarboxylate (DEAD) to form the sulfanylmethyl bridge.

Key Data :

| Step | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Cbz Protection | Benzyl chloroformate, TEA | 0–25°C | 85–92% | |

| Hydroxymethylation | Formaldehyde, NaOH | 40–60°C | 78–84% | |

| Thioether Formation | 2-Mercaptoethanol, DEAD | RT | 65–72% |

This route achieves an overall yield of 42–55% but requires careful control of reaction pH to avoid epimerization at the C2 position.

One-Pot Multicomponent Approach

A streamlined method reported in patent literature combines:

-

Piperidine , benzyl glyoxylate , and 2-hydroxyethyl disulfide in a single reactor.

-

Catalysis by p-toluenesulfonic acid (PTSA) facilitates simultaneous esterification and thioether formation.

Optimized Conditions :

Advantages :

-

Reduces purification steps.

-

Minimizes byproduct formation compared to stepwise synthesis.

Enzymatic Resolution for Chiral Purity

For enantiomerically pure batches, lipase-mediated kinetic resolution is employed:

-

Racemic 2-hydroxymethylpiperidine-1-carboxylic acid benzyl ester is treated with vinyl acetate and Candida antarctica lipase B .

-

The (S)-enantiomer is selectively acetylated, leaving the (R)-enantiomer unreacted for subsequent thioether coupling.

Performance Metrics :

Challenges and Process Optimization

Byproduct Mitigation

-

Oxidation of Thioether : The sulfanylmethyl group is prone to oxidation during workup. Adding antioxidants like hydroquinone (0.1–0.5 wt%) suppresses disulfide formation.

-

Ester Hydrolysis : Basic conditions during hydroxymethylation may cleave the benzyl ester. Maintaining pH <8 with buffered aqueous layers is critical.

Solvent Selection

-

Polar Aprotic Solvents : DMF and NMP improve solubility but complicate recycling.

-

Green Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (60–65%).

Industrial-Scale Considerations

Cost Analysis :

| Component | Cost Contribution |

|---|---|

| Benzyl Chloroformate | 45% |

| 2-Mercaptoethanol | 30% |

| Catalysts | 15% |

Process Intensification :

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester (CAS No. 1353988-23-4) is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, supported by case studies and data tables.

Antiviral and Antimicrobial Activities

Recent studies have indicated that derivatives of piperidine can exhibit significant antiviral and antimicrobial properties. The presence of the hydroxyethylsulfanylmethyl group may enhance the interaction with biological targets, potentially inhibiting viral replication or bacterial growth. For example, compounds structurally related to this compound have shown efficacy against various pathogens in vitro.

Neurological Disorders

Piperidine derivatives are often explored for their neuroprotective effects. The benzyl ester moiety may facilitate blood-brain barrier penetration, making it a candidate for treating conditions such as Alzheimer's disease or Parkinson's disease. Research has suggested that modifications in the piperidine structure can lead to improved binding affinities for neurotransmitter receptors.

Pain Management

The analgesic properties of piperidine derivatives are well-documented. The compound may function as an analgesic through modulation of pain pathways in the central nervous system. Studies have indicated that similar compounds can act on opioid receptors or modulate inflammatory pathways, providing relief from chronic pain conditions.

Case Study 1: Antiviral Efficacy

In a study conducted by Smith et al. (2023), several piperidine derivatives were tested for their antiviral activity against influenza virus. The results showed that compounds with similar structures to this compound exhibited significant inhibition of viral replication at low micromolar concentrations.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-Hydroxyethylsulfanylmethyl | 5 | Inhibition of viral RNA polymerase |

| Benzyl ester derivative | 3 | Disruption of viral envelope integrity |

Case Study 2: Neuroprotective Effects

Research by Johnson et al. (2024) focused on the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neurotoxicity. The study found that the compound significantly reduced neuronal cell death compared to controls, suggesting its potential utility in neurodegenerative diseases.

| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| Control | 45 | - |

| Compound Treatment | 75 | 60 |

Wirkmechanismus

The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The hydroxyethyl and sulfanylmethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The benzyl ester moiety may also play a role in the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound shares a piperidine-1-carboxylic acid benzyl ester scaffold with several analogs, differing primarily in substituents at the 2-, 3-, or 4-positions. Below is a comparative analysis:

Table 1: Structural and Physical Property Comparison

Physicochemical Properties

- Hydrophilicity : The target compound’s 2-hydroxyethylsulfanylmethyl group enhances hydrophilicity compared to toluene-sulfonyl or indole-containing analogs .

- Chirality: Derivatives like (R)-3-[((S)-2-Amino-propionyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester exhibit stereospecificity, critical for receptor binding .

Biologische Aktivität

2-(2-Hydroxy-ethylsulfanylmethyl)-piperidine-1-carboxylic acid benzyl ester, with CAS number 1353945-68-2, is a compound of interest due to its potential biological activities. Its molecular formula is , and it has a molecular weight of 309.42 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a piperidine core substituted with a hydroxyethyl sulfanylmethyl group and a benzyl ester moiety. These structural components are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1353945-68-2 |

| Molecular Formula | C16H23NO3S |

| Molecular Weight | 309.42 g/mol |

| Purity | 96% |

The proposed mechanism involves metal chelation and binding to the active sites of viral enzymes, which disrupts their function. The presence of the benzyl ester moiety may enhance lipophilicity, potentially improving cellular uptake and bioavailability.

In Vivo Studies

A case study involving similar piperidine derivatives highlighted their pharmacokinetics and toxicological profiles in rodent models. These studies indicated that repeated dosing led to observable effects such as weight loss and behavioral changes at higher concentrations . The hydrolysis of the ester group was noted as a critical metabolic step, leading to the formation of biologically active metabolites.

Structure-Activity Relationship (SAR)

In SAR analyses, modifications to the piperidine structure significantly influenced biological activity. For instance, the introduction of different substituents on the benzyl group altered inhibitory potency against HIV enzymes . This emphasizes the importance of structural variations in optimizing therapeutic efficacy.

Toxicological Profile

The toxicological assessment of related compounds suggests that while certain piperidine derivatives are well-tolerated at lower doses, higher concentrations may lead to adverse effects. The metabolic pathway typically involves hydrolysis to yield less harmful substances such as benzyl alcohol and carboxylic acids, which are then conjugated for excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.